

(-)-Fadrozole: A Technical Profile of its Pharmacology and Toxicology

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Compound of Interest

Compound Name: (-)-Fadrozole

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Executive Summary

(-)-Fadrozole is a potent and selective, non-steroidal competitive inhibitor of the aromatase enzyme (cytochrome P450 19A1), which is critical for the final step in estrogen biosynthesis.[1][2][3] By reversibly binding to the aromatase enzyme, **(-)-Fadrozole** effectively blocks the conversion of androgens, such as testosterone and androstenedione, into estrogens like estradiol and estrone.[2][3][4] This mechanism leads to a significant reduction in circulating estrogen levels, forming the basis of its therapeutic application in treating estrogen-dependent conditions, most notably hormone receptor-positive breast cancer in postmenopausal women.[1][4] This document provides a comprehensive technical overview of the pharmacology and toxicology of **(-)-Fadrozole**, presenting quantitative data, detailed experimental methodologies, and visual diagrams of key pathways and workflows.

Pharmacology

Mechanism of Action

(-)-Fadrozole is the pharmacologically active enantiomer of the racemic compound Fadrozole.[5] Its primary mechanism of action is the potent and selective competitive inhibition of aromatase, a cytochrome P450 enzyme responsible for the aromatization of androgens into estrogens.[1][4][6] As a non-steroidal agent, it binds reversibly to the heme component of the aromatase enzyme, competing with natural androgen substrates.[1][7] This inhibition is highly

specific to the aromatase enzyme at therapeutic doses, although at higher concentrations, it can affect other cytochrome P450-mediated steroidogenic pathways, such as C11-hydroxylase. [8] The sustained inhibition of aromatase results in a profound and durable suppression of both plasma and urinary estrogen levels.[1]

Pharmacodynamics

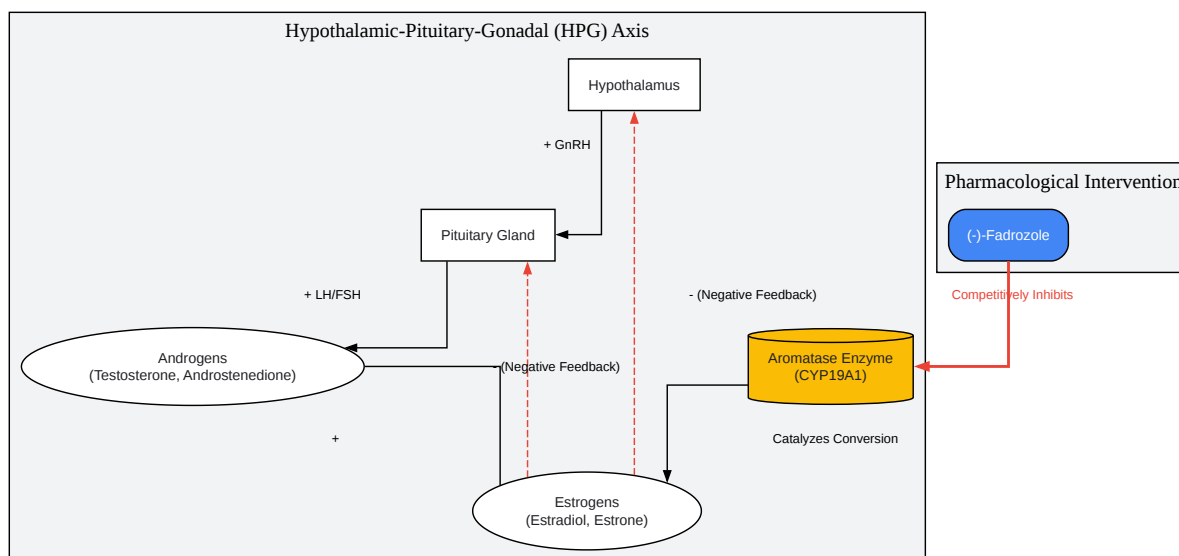
The in vivo activity of **(-)-Fadrozole** is demonstrated by its dose-dependent suppression of estrogen biosynthesis.[9][10] In postmenopausal women, Fadrozole effectively reduces the conversion of androstenedione to estrone and testosterone to estradiol.[10] This leads to a significant decrease in circulating levels of estrone, estradiol, and estrone sulfate.[8] The potency of Fadrozole has been quantified in various studies, demonstrating its high affinity for the aromatase enzyme.

Table 1: Pharmacodynamic Parameters of Fadrozole

Parameter	Value	System/Assay	Reference
IC50	4.5 nM - 5 nM	Human Placental Microsomal Aromatase	[11][12]
Ki (Estrone Synthesis)	3.0 ng/mL (13.4 nmol/L)	In vivo (Postmenopausal Women)	[9][10][13]

| Ki (Estradiol Synthesis) | 5.3 ng/mL (23.7 nmol/L) | In vivo (Postmenopausal Women) |[9][10][13] |

The reduction in circulating estrogens by **(-)-Fadrozole** disrupts the negative feedback loop on the hypothalamus and pituitary gland. This can lead to a compensatory increase in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1]



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Caption: Signaling pathway of aromatase inhibition by (-)-Fadrozole.

Pharmacokinetics

Pharmacokinetic studies in postmenopausal women have shown that Fadrozole is rapidly absorbed after oral administration.[9][10][13] Its pharmacokinetics are dose-proportional within the projected therapeutic range.[14] Oral clearance has been found to be related to total body weight.[14]

Table 2: Pharmacokinetic Parameters of Fadrozole in Postmenopausal Women

Parameter	2 mg Dose (Twice Daily)	8 mg Dose (Twice Daily)	Reference
Median Tmax (Time to Peak)	1 hour	2 hours	[9] [10] [13]
Average Cmax (Peak Concentration)	7.4 ng/mL	28.6 ng/mL	[9]
Average Half-Life (T _{1/2})	Not specified	10.5 hours	[9] [10] [13]

| Average Oral Clearance (CLO) | 630.8 mL/min | 611.6 mL/min | [\[9\]](#) |

Toxicology Profile

The toxicological effects of **(-)-Fadrozole** are primarily linked to its mechanism of action—the potent inhibition of estrogen synthesis.

Human Toxicology & Adverse Effects

In clinical trials involving postmenopausal women with breast cancer, Fadrozole was generally well-tolerated, with most adverse events being of mild to moderate severity.[\[15\]](#)[\[16\]](#)

Table 3: Summary of Adverse Events in Clinical Trials

Adverse Effect Category	Specific Effects	Incidence	Reference
Common	Hot Flashes	5% - 28%	[4] [15] [16] [17] [18]
	Nausea / Vomiting	13% - 15%	[4] [15] [16] [18]
	Fatigue / Somnolence	4% - 8%	[4] [15] [17] [18]
	Joint Pain (Arthralgia)	Reported	[4] [17]
	Loss of Appetite	5%	[16] [18]
Less Common / Severe	Liver Function Abnormalities	Reported	[4] [17]
	Mood Changes (Depression, Anxiety)	Reported	[17]
	Bone Density Loss (Osteoporosis)	Potential risk with long-term use	[17]
	Cardiovascular Events	Not significantly increased	[4] [19]

| | Allergic Reactions (Rash, Itching) | Rare [\[17\]](#) |

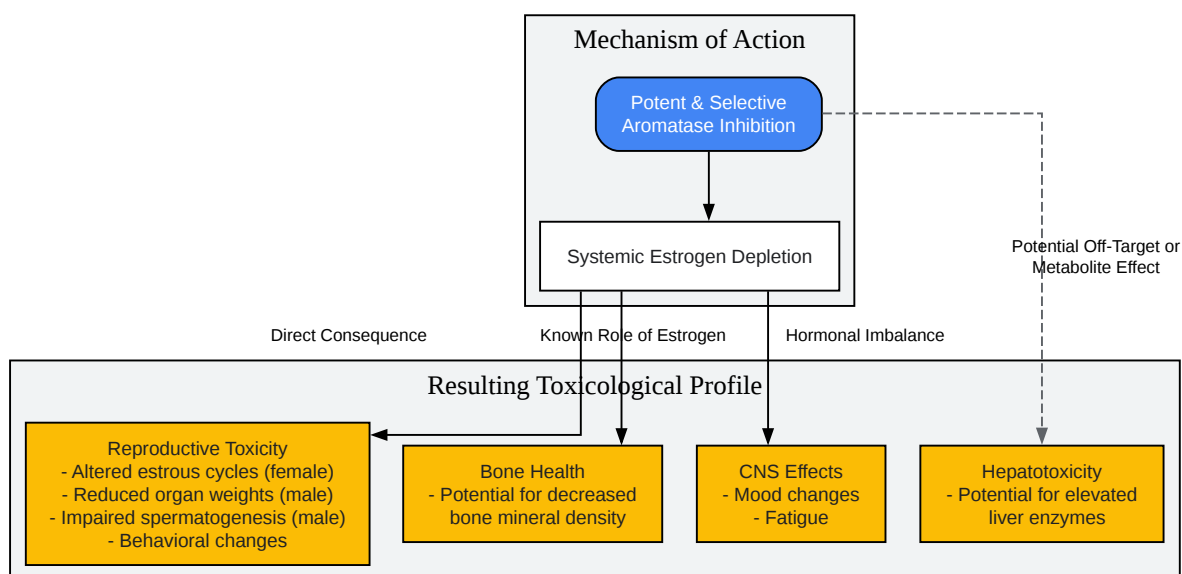
Long-term studies did not identify a significant increase in parameters associated with cardiovascular disease, such as cholesterol and lipoproteins, in women treated with Fadrozole. [\[19\]](#)

Preclinical Toxicology

Animal studies have been crucial in defining the toxicological profile of Fadrozole. The observed toxicities are predominantly related to the disruption of hormonal balance due to estrogen depletion.[\[20\]](#)

- Reproductive Toxicity:
 - In female rodents, Fadrozole can decrease the number of estrous cycles.[\[20\]](#) It can also affect follicular maturation and ovulation, though these effects vary by species.[\[21\]](#)

- In male rats, dose-dependent reductions in the weight of seminal vesicles, prostate, and epididymis have been observed.[20] Degeneration and necrosis of spermatocytes in the seminiferous tubules have also been reported.[20]
- In male monkeys, Fadrozole administration reduced ejaculatory activity and sexual motivation.[22]
- Hepatotoxicity: While direct preclinical studies are limited, other aromatase inhibitors have been shown to cause elevations in liver enzymes in rats, suggesting a potential for liver effects that should be monitored.[20]
- Acute Toxicity: A specific oral LD50 value for Fadrozole in rodents is not readily available in public literature.[20] However, it is classified as harmful if swallowed.[20]



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Caption: Logical relationship of Fadrozole's toxicology profile.

Genotoxicity & Carcinogenicity

A literature search did not reveal studies that specifically investigated the genotoxic potential of Fadrozole.[23][24] However, studies on other non-steroidal, third-generation aromatase inhibitors like anastrozole have not found evidence of increased oxidative DNA damage in patients.[23][24]

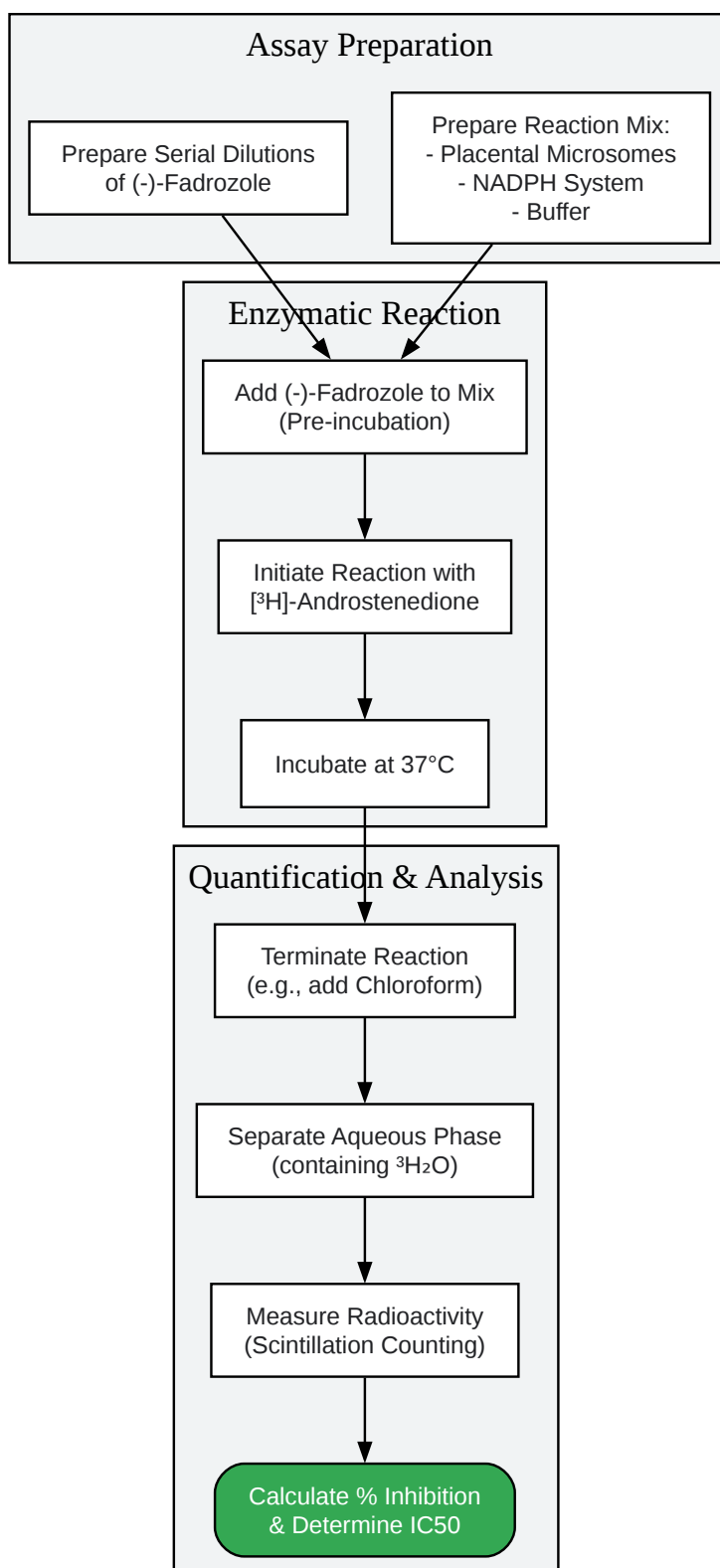
Key Experimental Protocols

In Vitro Aromatase Inhibition Assay

This protocol outlines a general method for determining the inhibitory potency (IC₅₀) of a compound like **(-)-Fadrozole** on aromatase activity.

- Objective: To quantify the concentration of **(-)-Fadrozole** required to inhibit 50% of aromatase enzyme activity in vitro.
- Materials:
 - Human placental microsomes (source of aromatase).
 - [1 β -³H]-Androstenedione (radiolabeled substrate).
 - NADPH regenerating system (cofactor).
 - **(-)-Fadrozole** test compound at various concentrations.
 - Phosphate buffer.
 - Chloroform for extraction.
 - Scintillation fluid and counter.
- Methodology:
 - Preparation: Prepare serial dilutions of **(-)-Fadrozole** in a suitable solvent.
 - Incubation: In reaction tubes, combine the phosphate buffer, human placental microsomes, and the NADPH regenerating system.

- Inhibition: Add varying concentrations of **(-)-Fadrozole** (or vehicle control) to the tubes and pre-incubate for a short period at 37°C.
- Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate, [1β-³H]-Androstenedione. Incubate at 37°C for a defined period (e.g., 20 minutes).
- Reaction Termination: Stop the reaction by adding chloroform to extract the steroids. The tritiated water (³H₂O) produced during aromatization remains in the aqueous phase.
- Quantification: Separate the aqueous phase and measure the radioactivity using a liquid scintillation counter.
- Analysis: Calculate the percentage of inhibition for each concentration of **(-)-Fadrozole** relative to the vehicle control. Plot the inhibition curve and determine the IC₅₀ value.



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